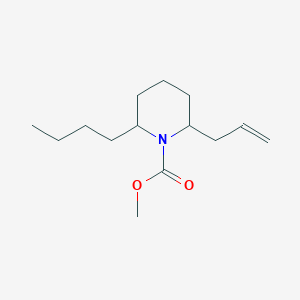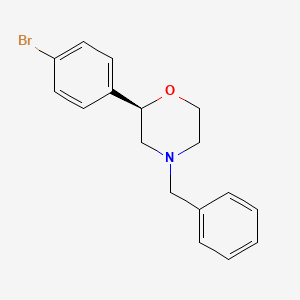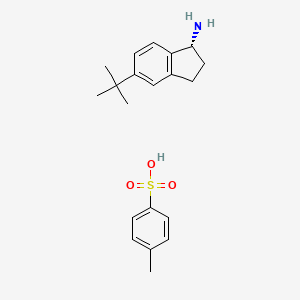
(1r)-5-Tert-butyl-indan-1-ylamine tosylate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r)-5-Tert-butyl-indan-1-ylamine tosylate salt is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound consists of an indan-1-ylamine core with a tert-butyl group at the 5-position, and it is stabilized as a tosylate salt. The tosylate group enhances the compound’s solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-5-Tert-butyl-indan-1-ylamine tosylate salt typically involves multiple steps:
Formation of the Indan-1-ylamine Core: The indan-1-ylamine core can be synthesized through a Friedel-Crafts alkylation reaction, where indan is reacted with an appropriate amine under acidic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Tosylate Salt: The final step involves the reaction of the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the tosylate salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(1r)-5-Tert-butyl-indan-1-ylamine tosylate salt undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. Conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indan-1-ylamine derivatives, while oxidation can produce corresponding ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
(1r)-5-Tert-butyl-indan-1-ylamine tosylate salt has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mecanismo De Acción
The mechanism of action of (1r)-5-Tert-butyl-indan-1-ylamine tosylate salt involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may modulate various biochemical pathways, including signal transduction and metabolic pathways
Comparación Con Compuestos Similares
Similar Compounds
Mesylates: Similar to tosylates, mesylates are used to convert alcohols into good leaving groups for substitution reactions.
Nosylates: These compounds are also used as leaving groups in organic synthesis .
Uniqueness
(1r)-5-Tert-butyl-indan-1-ylamine tosylate salt is unique due to its specific structural features, such as the indan-1-ylamine core and the tert-butyl group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
934593-36-9 |
|---|---|
Fórmula molecular |
C20H27NO3S |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H19N.C7H8O3S/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(11)14;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8,12H,4,7,14H2,1-3H3;2-5H,1H3,(H,8,9,10)/t12-;/m1./s1 |
Clave InChI |
RWRQMDZWYPRJFQ-UTONKHPSSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)C1=CC2=C(C=C1)[C@@H](CC2)N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)C1=CC2=C(C=C1)C(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


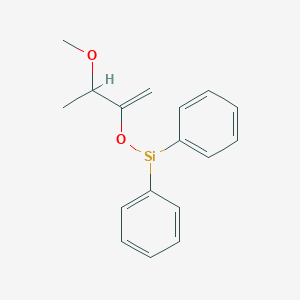
![2-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B12615072.png)
![N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12615079.png)
![4,4'-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid](/img/structure/B12615085.png)
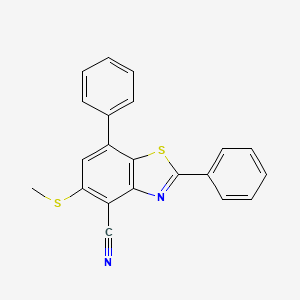
![(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-naphthalen-2-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12615092.png)
![Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12615107.png)

![(2S)-2-{[({4-[({[(1S)-1-carboxy-2-methylpropyl]carbamoyl}amino)methyl]phenyl}sulfonyl)carbamoyl]amino}-3-methylbutanoic acid (non-preferred name)](/img/structure/B12615114.png)
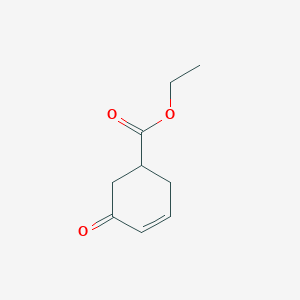
![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole](/img/structure/B12615120.png)
![N-[(Furan-2-yl)methyl]-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12615127.png)
